molecular formula C8H16O B155638 2-Octanone CAS No. 111-13-7

2-Octanone

Cat. No.: B155638
CAS No.: 111-13-7
M. Wt: 128.21 g/mol
InChI Key: ZPVFWPFBNIEHGJ-UHFFFAOYSA-N
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Description

2-Octanone, also known as methyl hexyl ketone, is an organic compound with the molecular formula C8H16O. It is a colorless, volatile liquid with a characteristic odor. This compound is commonly used in the fragrance industry and is a trace component in many cooked foods .

Mechanism of Action

. . The primary targets of 2-Octanone are not explicitly mentioned in the available literature.

Mode of Action

It is known that it is produced by the condensation of acetone and pentanal followed by hydrogenation of the alkene . It can also be produced by selective oxidation of 1-octene .

Biochemical Pathways

As a methyl ketone, it may participate in various biochemical reactions .

Result of Action

It is a common if trace component of many cooked foods , suggesting it may have some impact on taste and aroma profiles.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Octanone can be synthesized through several methods:

Industrial Production Methods: The industrial production of this compound primarily involves the condensation of acetone and pentanal, followed by hydrogenation . This method is favored due to its efficiency and cost-effectiveness.

Chemical Reactions Analysis

2-Octanone undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form carboxylic acids under strong oxidizing conditions.

    Reduction: It can be reduced to form secondary alcohols, such as 2-octanol, using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the carbonyl group can be attacked by nucleophiles, leading to the formation of various substituted products.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like Grignard reagents or organolithium compounds.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Secondary alcohols (e.g., 2-octanol).

    Substitution: Various substituted ketones and alcohols.

Scientific Research Applications

2-Octanone has a wide range of applications in scientific research:

Comparison with Similar Compounds

2-Octanone is one of three octanones, the others being 3-octanone and 4-octanone . Compared to its isomers, this compound has a unique position of the carbonyl group, which influences its reactivity and applications. For example:

    3-Octanone: Has the carbonyl group on the third carbon atom, leading to different chemical properties and applications.

    4-Octanone: Has the carbonyl group on the fourth carbon atom, resulting in distinct reactivity and uses.

These structural differences make this compound unique in terms of its chemical behavior and applications.

Properties

IUPAC Name

octan-2-one
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InChI

InChI=1S/C8H16O/c1-3-4-5-6-7-8(2)9/h3-7H2,1-2H3
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InChI Key

ZPVFWPFBNIEHGJ-UHFFFAOYSA-N
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Canonical SMILES

CCCCCCC(=O)C
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URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C8H16O
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DSSTOX Substance ID

DTXSID4021927
Record name 2-Octanone
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Molecular Weight

128.21 g/mol
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Physical Description

Colorless liquid with a pleasant odor; [Hawley], Liquid, colourless to pale yellow liquid with an apple-like odour
Record name 2-Octanone
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Boiling Point

173.5, 173.00 to 175.00 °C. @ 760.00 mm Hg
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Flash Point

125 °F (52 °C) (Closed cup)
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Solubility

Miscible with alcohol, ether, 1:9-12 IN 50% ALCOHOL, 1:1-1.7 IN 70% ALCOHOL, Soluble in alcohol, hydrocarbons, ether, esters, etc., In water, 899 mg/L at 20 °C, 0.899 mg/mL at 20 °C, 1 ml in 1 ml 95% alcohol (in ethanol)
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Density

0.820 at 20 °C/4 °C, 0.813-0.819
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Vapor Density

4.4 (Air = 1)
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Vapor Pressure

1.35 [mmHg], 1.35 mm Hg at 25 °C
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Color/Form

Colorless liquid

CAS No.

111-13-7
Record name 2-Octanone
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Melting Point

-16 °C, Liquid Molar Volume = 0.157391 cu m/kmol; IG Heat of Formation = -3.2160X10+8 J/kmol; Heat of Fusion at melting point = 2.4419X10+7 J/kmol
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Synthesis routes and methods I

Procedure details

In an ambient pressure oxygen atmosphere, 26.9 mg of 2-octanol and 35.3 mg of the platinum catalyst obtained in Example 1 were agitated for fifteen hours at 60° C. in 2 ml of water. The reaction mixture was subsequently extracted using ethyl acetate, and the organic layer was dried using magnesium sulfate, filtered and concentrated to obtain 22.6 mg (85% yield) of 2-octanone. The reaction equation and the analytical results of the product are shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.9 mg
Type
reactant
Reaction Step One
Quantity
35.3 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
85%

Synthesis routes and methods II

Procedure details

The autoclave described above was charged with 17 g of ME containing 1-octene as compound to be oxidized and having the following composition (in % by weight including catalyst): 54% of 1-octene, 7.7% of Igepal, 1.9% of Triton 100, 19.2% of n-propanol, 10.7% of water and 0.8% of PdCl2 /5.7% of Fe(NO3)3 as catalyst. The oxidation was carried out for 6 hours at 50° C. and 1 bar using pure oxygen. Methyl hexyl ketone was obtained as product. The selectivity was 54% at a conversion of 14%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Five
Name
PdCl2
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six
[Compound]
Name
Fe(NO3)3
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Seven

Synthesis routes and methods III

Procedure details

Quantity
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Synthesis routes and methods IV

Procedure details

A mixture of 5 mmol of 2-octanol, 0.5 mmol of N-hydroxyphthalimide, 0.0005 mmol of cobalt(II) acetate, and 5 ml of acetonitrile was stirred at 75° C. in an oxygen atmosphere (1 atm) for 24 hours. An iodometric analysis of a reaction mixture revealed that hydrogen peroxide was formed in yield of 21% (selectivity: 35%). Separately, a gas chromatographic analysis of the reaction mixture revealed that the conversion rate from 2-octanol was 60%, and 2-octanone was formed in yield of 53%.
Quantity
5 mmol
Type
reactant
Reaction Step One
Quantity
0.5 mmol
Type
reactant
Reaction Step One
Name
cobalt(II) acetate
Quantity
0.0005 mmol
Type
catalyst
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
53%

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Octanone
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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